Fluoroethylcholine (18F) is a radiolabeled compound utilized primarily in positron emission tomography (PET) imaging for cancer diagnosis. It serves as an analog of choline, a vital nutrient and precursor for phosphatidylcholine, which is integral to cell membrane synthesis. Fluoroethylcholine is particularly significant in the detection of various cancers, including prostate cancer and brain tumors, due to its ability to target choline kinases, enzymes involved in the phosphorylation of choline derivatives .
Fluoroethylcholine is synthesized from fluorine-18, a radioactive isotope with a half-life of approximately 110 minutes. This makes it more suitable for clinical applications compared to its predecessor, carbon-11 labeled choline, which has a much shorter half-life of about 20 minutes. The compound falls under the category of radiopharmaceuticals and is classified as a PET tracer, specifically designed for oncological imaging .
Fluoroethylcholine has the chemical formula C6H14ClFNO2P. Its molecular structure features a choline backbone with a fluorinated ethyl group attached. The presence of fluorine enhances its imaging properties in PET scans due to the positron emission characteristics of fluorine-18.
Fluoroethylcholine undergoes several biochemical transformations post-administration:
The mechanism by which fluoroethylcholine operates involves:
Data from studies indicate that fluoroethylcholine provides clearer imaging results compared to traditional carbon-11 labeled choline due to its longer half-life and better spatial resolution during PET scans .
Fluoroethylcholine exhibits several notable physical and chemical properties:
Radiochemical purity assessments show that fluoroethylcholine maintains over 98% purity post-synthesis when properly handled .
Fluoroethylcholine's primary application lies in medical imaging, particularly in oncology:
The compound's efficacy in distinguishing between malignant and benign lesions enhances its value as a diagnostic tool in modern medicine .
Fluoroethylcholine (¹⁸F) ([¹⁸F]FECh), systematically named 2-fluoroethyl-trimethylammonium hydroxide, has the molecular formula C₇H₁₇FNO⁺ and a molecular weight of 150.21 g/mol [1] [2]. Its structure consists of a quaternary ammonium group, where a ¹⁸F-labeled fluoroethyl moiety replaces one methyl group of natural choline. The primary isomer used clinically is 2-[¹⁸F]fluoroethylcholine, where fluorine-18 is attached to the terminal carbon of the ethyl chain. This linear arrangement is critical for substrate recognition by choline transporters and kinases [2] [6].
Steric and Electronic Properties:
Table 1: Molecular Characteristics of [¹⁸F]FECh
Property | Value/Description |
---|---|
Chemical Formula | C₇H₁₇FNO⁺ |
Molecular Weight | 150.21 g/mol |
Isomerism | Positional (exclusively 2-fluoroethyl isomer) |
Charge | Cationic at physiological pH |
Key Functional Groups | Quaternary ammonium, fluoroethyl chain |
The synthesis of [¹⁸F]FECh is a two-step nucleophilic substitution process, optimized for high radiochemical yield (RCY) and purity.
Conventional Tosylate Route:
Iodide-Catalyzed Improvement:
Adding alkali iodides (e.g., NaI) converts 2-[¹⁸F]fluoroethyl tosylate into the more reactive 1-iodo-2-[¹⁸F]fluoroethane in situ. This boosts alkylation efficiency with DMAE, allowing precursor reduction (from 300 μL to 50 μL) and eliminating post-reaction evaporation [5].
One-Pot Automated Synthesis:
Recent methods combine both steps in a single reactor:
Table 2: Synthesis Performance of Key Radiolabeling Methods
Method | RCY (%) | Time (min) | Purification | Specific Activity |
---|---|---|---|---|
Conventional Tosylate | 30–40 | 65 | SPE + HPLC | 55–74 GBq/μmol |
Iodide-Catalyzed | 43 | 55 | SPE | >55 GBq/μmol |
One-Pot Automated | 47 | 15 | SPE | Not reported |
vs. Fluoromethylcholine ([¹⁸F]FCH):
vs. ¹¹C-Choline:
Table 3: Kinetic Parameters of Choline-Based PET Tracers
Tracer | Tumor SUV (30 min) | Phosphorylation Rate | Primary Clearance Route |
---|---|---|---|
[¹⁸F]FECh | 3.84 ± 1.25 | 0.18 (Ehrlich cells) | Renal (bladder uptake) |
[¹⁸F]FCH | 5.10 ± 1.80* | 0.42 (PC3 cells) | Hepatic/Renal |
[¹¹C]Choline | 4.03 ± 1.38 | 0.90 (natural choline) | Hepatic |
*Data extrapolated from clinical studies of prostate cancer [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7